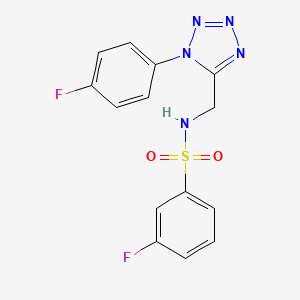

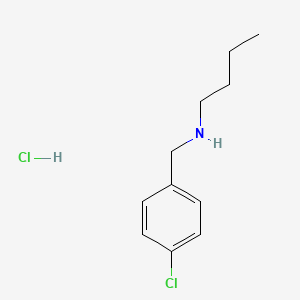

![molecular formula C24H17N3O B2515555 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline CAS No. 126181-09-7](/img/structure/B2515555.png)

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a hybrid molecule that incorporates both the 1,3,4-oxadiazole and quinoline moieties. These structural features are commonly found in compounds with significant biological activities, such as antimicrobial, antifungal, and anticancer properties. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its versatility in drug design due to its bioisosteric properties with other heterocycles like thiazole and isoxazole .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-component reactions, such as the Ugi/aza-Wittig reaction, which can produce polysubstituted oxadiazoles in good yields . Another approach for synthesizing oxadiazole derivatives is the cyclization of carbohydrazide groups with aromatic acids, aldehydes, and carbon disulfide, as seen in the synthesis of quinazolin-4-one linked oxadiazole derivatives . These methods highlight the versatility and efficiency of synthesizing oxadiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed through various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies can provide detailed information about the crystal system and lattice parameters, as demonstrated in the characterization of a morpholine-linked oxadiazole compound . These techniques are essential for establishing the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the oxadiazole ring. For instance, the reaction of morpholine-1-carbothioic acid with phenacyl bromides can lead to the formation of different products based on thermodynamic or kinetic control, resulting in either oxathiol or thiazol derivatives . These reactions are influenced by the intermediates formed during the process, such as enolate or C-anion intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit good solubility and stability, making them suitable for biological studies. The presence of the oxadiazole ring can enhance the lipophilicity of the molecule, which is beneficial for cell membrane permeability. The biological activities of these compounds, such as antibacterial, antifungal, and anticancer properties, are often evaluated through in vitro assays against various strains of bacteria, fungi, and cancer cell lines . The results from these studies can provide insights into the potential therapeutic applications of these compounds.

Orientations Futures

Mécanisme D'action

Biochemical Pathways

Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. 1,3,4-oxadiazole derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Given the biological activities associated with 1,3,4-oxadiazole derivatives, it could potentially have anti-inflammatory, analgesic, antioxidant, anticancer, and anti-hcv effects .

Propriétés

IUPAC Name |

2-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-27-24(28-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJSPUHZWOVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)

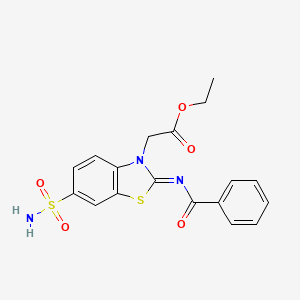

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

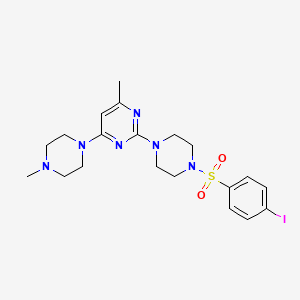

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

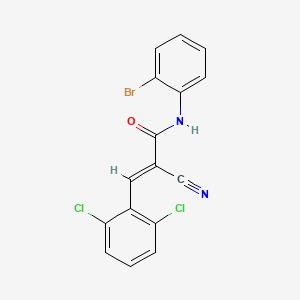

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)